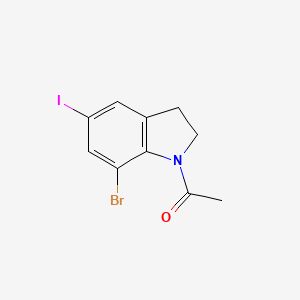

1-Acetyl-7-bromo-5-iodoindoline

Description

Significance of Functionalized Indoline (B122111) Scaffolds in Organic Synthesis

Functionalized indoline scaffolds are integral to the synthesis of a wide array of natural products and pharmaceutical agents. The controlled introduction of various substituents onto the indoline ring allows for the fine-tuning of a molecule's biological activity and physical properties. The indoline framework's three-dimensional structure is often a key feature for its interaction with biological targets. The ability to introduce functional groups at specific positions is therefore of paramount importance for the development of novel therapeutics and materials.

Historical Context of Halogenated Indoline Derivatives

The introduction of halogens into the indoline core has been a long-standing strategy in synthetic organic chemistry. Historically, methods for the halogenation of aromatic systems were often harsh and lacked regioselectivity. However, the development of modern synthetic methods has enabled the precise installation of halogen atoms at various positions on the indoline ring. This has been crucial for creating intermediates that can undergo further transformations, such as cross-coupling reactions, to build more complex molecular architectures. While specific historical accounts of 1-Acetyl-7-bromo-5-iodoindoline are not readily found in the scientific literature, the synthesis of related compounds, such as 5-bromoindoles and other halogenated indolines, has been documented in various patents and research articles, highlighting the ongoing interest in this class of molecules. google.comresearchgate.netgoogle.com

Overview of Regioselective Functionalization Strategies in Indoline Chemistry

Achieving regioselectivity in the functionalization of indolines is a key challenge for synthetic chemists. The N-acetyl group in 1-acetylindoline (B31821) plays a crucial role in directing electrophilic substitution reactions. The amide nitrogen is less activating than the amine in indoline, which can help to control the position of incoming electrophiles. For the benzene (B151609) part of the indoline ring, the directing effects of the fused pyrrolidine (B122466) ring and any existing substituents must be considered.

The synthesis of a dihalogenated compound such as this compound would likely involve a multi-step process. One plausible route could involve the initial bromination of 1-acetylindoline, followed by a subsequent iodination step. The regioselectivity of each halogenation step would be critical. For instance, the synthesis of related 5-bromoindole (B119039) derivatives has been achieved through electrophilic bromination of a protected indoline intermediate. researchgate.net The introduction of an iodine atom at the 5-position of a 7-bromoindoline (B1279588) would require careful selection of iodinating reagents and reaction conditions to achieve the desired regiochemical outcome.

Defining the Research Scope for this compound

As of the current date, detailed research findings specifically focused on the synthesis and characterization of this compound are not extensively available in peer-reviewed scientific literature. The compound is listed in the catalogs of some chemical suppliers, which confirms its existence. However, comprehensive studies detailing its spectroscopic properties (NMR, IR, Mass Spectrometry) and crystallographic data have not been publicly reported.

Therefore, this article will proceed by providing a thorough analysis of the chemistry of closely related and well-documented N-acyl halogenated indolines. By examining the synthesis and properties of analogous compounds, such as 1-Acetyl-7-bromo-5-nitroindoline nih.gov and various other bromo- and iodo-indoles, we can infer the likely characteristics and synthetic pathways applicable to this compound. The following sections will be based on this comparative approach, providing a scientifically grounded yet necessarily speculative overview of this specific chemical entity.

Structure

3D Structure

Properties

IUPAC Name |

1-(7-bromo-5-iodo-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrINO/c1-6(14)13-3-2-7-4-8(12)5-9(11)10(7)13/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPNAKQQAJQYIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C(=CC(=C2)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646824 | |

| Record name | 1-(7-Bromo-5-iodo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-20-3 | |

| Record name | 1-(7-Bromo-5-iodo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 1 Acetyl 7 Bromo 5 Iodoindoline

Reactivity of the Halogen Substituents

The indoline (B122111) scaffold is adorned with an iodine atom at the C-5 position and a bromine atom at the C-7 position. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl. libretexts.orgsavemyexams.comchemrevise.orglibretexts.org This differential reactivity is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and thus the most susceptible to oxidative addition to a palladium(0) catalyst, which is typically the rate-determining step in the catalytic cycle. nih.gov Consequently, selective cross-coupling at the more reactive C-5 iodo position can be achieved while leaving the C-7 bromo group intact. Subsequent coupling reactions can then be performed at the C-7 position. This section will explore the reactivity of the bromo group at C-7, assuming the iodo group at C-5 has either been selectively reacted or its position is not involved in the reactions discussed.

Cross-Coupling Reactions of the Bromo Group at C-7

The bromo group at the C-7 position of the 1-acetyl-5-iodoindoline (B11837526) framework is a versatile handle for the introduction of various carbon and nitrogen-based functionalities through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. While specific studies on 1-acetyl-7-bromo-5-iodoindoline are limited, the reactivity of the 7-bromoindole (B1273607) scaffold has been documented, providing valuable insights into the potential transformations of the target molecule.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron species and an organic halide. nih.govrsc.orgwikipedia.org The reaction has been successfully applied to 7-bromoindoles and related heterocycles, demonstrating that the C-7 position is amenable to arylation and vinylation. researchgate.netsemanticscholar.org For instance, the Suzuki-Miyaura coupling of 7-bromoindazoles with various aryl boronic acids has been shown to proceed in moderate to excellent yields. semanticscholar.org These reactions often employ a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like K₂CO₃ or Cs₂CO₃. semanticscholar.orglibretexts.org The reaction conditions can be tailored to promote the coupling at the C-7 bromo position, even in the presence of other functional groups.

Table 1: Examples of Suzuki-Miyaura Coupling on 7-Bromo-Indazole Analogs

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | (4-Methoxyphenyl)boronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 85 | semanticscholar.org |

| 2 | (3-Thienyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 78 | semanticscholar.org |

| 3 | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 92 | researchgate.net |

The Heck coupling reaction enables the formation of carbon-carbon bonds by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. mdpi.com This reaction is a valuable tool for the synthesis of substituted alkenes. Studies on related 7-bromoindoles and other bromoheterocycles indicate that the C-7 position can undergo Heck vinylation. acs.orgresearchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. Typically, a palladium source like Pd(OAc)₂ is used in combination with a phosphine ligand and an organic base such as triethylamine (B128534) (Et₃N). chemrevise.orgnih.gov

Table 2: Examples of Heck Coupling on Bromo-Indole Analogs

| Entry | Alkene | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 88 | nih.gov |

| 2 | n-Butyl acrylate | Pd(OAc)₂/dppf | NaOAc | DMA | 95 | nih.gov |

| 3 | 2-Vinylpyridine | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Dioxane | 75 | acs.org |

The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgresearchgate.net This reaction is widely used for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. nih.govmdpi.comresearchgate.net The C-7 bromo position of the indoline ring is expected to be reactive under Sonogashira conditions, allowing for the introduction of various alkyne moieties. Successful Sonogashira couplings have been reported for a range of bromoheterocycles, typically using a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base like Et₃N or diisopropylamine (B44863) (DIPA). researchgate.netnih.gov

Table 3: Examples of Sonogashira Coupling on Bromo-Heterocyclic Analogs

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. nih.govwikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds. The C-7 bromo group of this compound would be a suitable substrate for Negishi coupling. Research on related bromoaryl and bromoheterocyclic compounds has shown that these couplings proceed efficiently with a variety of organozinc reagents. acs.orgresearchgate.net Palladium catalysts, often with bulky phosphine ligands like SPhos or XPhos, are commonly employed. nih.gov

Table 4: Examples of Negishi Coupling on Bromo-Aryl/Heterocyclic Analogs

| Entry | Organozinc Reagent | Catalyst | Ligand | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Phenylzinc chloride | Pd(OAc)₂ | SPhos | THF | 90 | nih.gov |

| 2 | Isopropylzinc bromide | Pd₂(dba)₃ | CPhos | THF/Toluene | 85 | nih.gov |

| 3 | 2-Thienylzinc chloride | PdCl₂(dppf) | - | THF | 78 | acs.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and other biologically active molecules. The C-7 bromo position of the indoline core is a prime site for Buchwald-Hartwig amination. Studies on unprotected halo-7-azaindoles and other bromoheterocycles have demonstrated the feasibility of this transformation. researchgate.netnih.govmit.edubeilstein-journals.org These reactions typically utilize a palladium catalyst in conjunction with a specialized biarylphosphine ligand, such as RuPhos or Xantphos, and a strong base like NaOt-Bu or LiHMDS. researchgate.netrsc.org

Table 5: Examples of Buchwald-Hartwig Amination on Bromo-Azaindole Analogs

Cross-Coupling Reactions of the Iodo Group at C-5

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The presence of two different halogens on the indoline ring of this compound invites an investigation into the selective functionalization of the C-5 and C-7 positions.

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order C-I > C-Br > C-Cl. This trend is primarily governed by the bond dissociation energies (BDEs) of the carbon-halogen bonds. nih.gov The C-I bond, being the weakest, undergoes oxidative addition to a Pd(0) center much more readily and under milder conditions than the stronger C-Br bond. csic.es

For this compound, this differential reactivity is expected to allow for highly selective cross-coupling at the C-5 position. By carefully controlling the reaction conditions—such as temperature, reaction time, and the choice of catalyst and ligands—it should be possible to functionalize the C-5 iodo-substituted position while leaving the C-7 bromo-substituted position untouched. For instance, Sonogashira, Suzuki, or Heck couplings would be anticipated to occur selectively at the C-5 carbon. researchgate.netorganic-chemistry.orglibretexts.org

The distinct reactivity of the iodo and bromo substituents enables chemoselective sequential or iterative cross-coupling reactions. This powerful strategy allows for the introduction of different molecular fragments at the C-5 and C-7 positions in a controlled manner. nih.govnih.gov

An illustrative synthetic sequence would involve an initial, mild cross-coupling reaction (e.g., a Sonogashira or Suzuki coupling) to install a desired group at the C-5 position via displacement of the iodide. The resulting 1-acetyl-7-bromo-5-(substituted)indoline could then be subjected to a second cross-coupling reaction under more forcing conditions (e.g., higher temperatures or a more active catalyst system) to functionalize the C-7 position. This stepwise approach provides a route to complex, unsymmetrically disubstituted indoline derivatives that would be difficult to access otherwise.

The following table illustrates a hypothetical sequential Suzuki cross-coupling on this compound.

Table 1: Illustrative Sequential Suzuki Cross-Coupling Reactions This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

| Step | Position | Coupling Partner | Catalyst System | Product |

|---|---|---|---|---|

| 1 | C-5 (Iodo) | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, 60 °C | 1-Acetyl-7-bromo-5-phenylindoline |

Reactivity of the N-Acetyl Group

The N-acetyl group is a key functional handle that influences the reactivity of the indoline core and can itself undergo specific transformations.

The N-acetyl group is an amide and, as such, is susceptible to hydrolysis under either acidic or basic conditions. Treatment with a strong acid (like HCl) or a strong base (like NaOH) would cleave the amide bond, yielding acetic acid and the corresponding secondary amine, 7-bromo-5-iodoindoline. This deprotection step is often a crucial maneuver in multi-step syntheses to enable further functionalization at the nitrogen atom. A similar hydrolysis has been documented for related N-acetyl bromo-chloro-indoles. Transamidation reactions, while less common, are also theoretically possible in the presence of a different amine under catalytic conditions.

In recent years, directing group-assisted C-H functionalization has emerged as a powerful tool for regioselective synthesis. acs.org Amide groups, including N-acetyl groups, can serve as directing groups in transition metal-catalyzed reactions, typically involving palladium or rhodium. acs.orgnih.gov For N-acylated indoline systems, functionalization is often directed to the C-7 position due to the formation of a stable five-membered palladacycle intermediate. nih.gov

In this compound, the C-7 position is already occupied by a bromine atom. While this might preclude C-H activation at that site, the directing capacity of the N-acetyl group could potentially be harnessed to functionalize other positions, such as C-6, although such reactivity has not been specifically documented for this substrate. In some indole (B1671886) systems, N-acyl groups have been shown to facilitate C4-functionalization, sometimes involving a transient directing group or acyl migration. acs.orgnih.govchemrxiv.org However, without specific experimental studies, the viability and regioselectivity of such a transformation on this compound remain speculative.

Electrophilic Aromatic Substitution on the Indoline Ring System

The benzene (B151609) ring of the indoline system is susceptible to electrophilic aromatic substitution. However, the regiochemical outcome and the rate of reaction are heavily influenced by the existing substituents.

In electrophilic aromatic substitution reactions, the incoming electrophile is directed to specific positions on the aromatic ring based on the electronic properties of the existing substituents. For the this compound scaffold, the directing effects of the halogens and the N-acetyl group must be considered.

The rate of electrophilic aromatic substitution is significantly affected by the activating or deactivating nature of the substituents on the aromatic ring.

Halogens (Bromine and Iodine): Both bromine and iodine are deactivating groups. Their strong negative inductive effect (-I) withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. While they do possess a positive resonance effect (+R) that can stabilize the carbocation intermediate, the inductive effect is dominant for halogens. sioc-journal.cn The deactivating effect generally increases with the electronegativity of the halogen, but all halogens slow down the rate of electrophilic aromatic substitution compared to benzene.

N-Acetyl Group: The N-acetyl group on the indoline nitrogen has a more complex influence. The nitrogen atom itself, being part of the fused pyrrolidine (B122466) ring, is an activating ortho-, para-director due to its lone pair of electrons that can be delocalized into the aromatic ring. However, the acetyl group is an electron-withdrawing group. Its carbonyl function can withdraw electron density from the nitrogen atom, thus diminishing its activating effect. This is a common strategy to reduce the high reactivity of anilines and related compounds in electrophilic substitution reactions. rsc.org

The combination of two deactivating halogens and a moderately activating N-acetylated amino group results in a generally electron-deficient aromatic ring. Consequently, this compound is expected to be significantly less reactive towards electrophilic aromatic substitution than unsubstituted indoline.

C-H Functionalization Reactions

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. sciengine.com The regioselectivity of these reactions is often controlled by the use of a directing group.

The N-acetyl group in this compound can act as a directing group in various metal-catalyzed C-H functionalization reactions. The carbonyl oxygen of the acetyl group can coordinate to a metal center, bringing the catalyst into proximity with specific C-H bonds and enabling their selective activation.

C-2 and C-3 Positions: These positions are part of the saturated five-membered ring of the indoline. While C-H functionalization at these positions is possible, it typically proceeds through different mechanisms than those on the aromatic ring, often involving radical pathways or sp³ C-H activation.

C-4 and C-6 Positions: These are the available positions on the aromatic ring for directed C-H functionalization. The N-acetyl group can direct metallation to the ortho C-7 position. However, since C-7 is substituted with a bromine atom, functionalization at this position via C-H activation is not possible. The next most accessible positions for functionalization directed by the N-acetyl group would be C-6. However, directing groups at other positions can influence the site of functionalization. For instance, a directing group at the C-3 position of an indole has been shown to direct C-H activation to the C-4 position. acs.org In a highly relevant study, 3-acetyl-7-bromo-1H-indole was successfully arylated at the C-4 position using a palladium catalyst, demonstrating that even with a halogen at C-7, the C-4 position is accessible for functionalization. acs.org

The following table summarizes the potential for directed C-H functionalization at various positions of the indoline ring:

| Position | Feasibility of Directed C-H Functionalization | Notes |

| C-2 | Possible | Requires specific conditions for sp³ C-H activation. |

| C-3 | Possible | Requires specific conditions for sp³ C-H activation. |

| C-4 | High | Demonstrates susceptibility to functionalization, as seen in related bromo-indoles. acs.org |

| C-6 | Possible | Potentially accessible, though may be sterically hindered by the C-5 and C-7 substituents. |

Palladium catalysts are widely used for directed C-H functionalization reactions. aminer.org The general catalytic cycle for a palladium-catalyzed C-H arylation directed by an N-acetyl group would involve the following key steps:

C-H Activation: The palladium catalyst coordinates to the carbonyl oxygen of the N-acetyl group. This brings the metal center close to an ortho C-H bond (in this case, C-7, which is blocked, or potentially C-6). A concerted metalation-deprotonation (CMD) step then leads to the formation of a palladacycle intermediate.

Oxidative Addition: The resulting palladacycle reacts with an aryl halide through oxidative addition, forming a Pd(IV) intermediate.

Reductive Elimination: The Pd(IV) intermediate undergoes reductive elimination to form the new C-C bond and regenerate the Pd(II) catalyst.

A study on the C4-arylation of 3-acetyl-7-bromo-1H-indole provides a practical example of palladium-catalyzed C-H functionalization on a similar substrate. acs.org

Table of Palladium-Catalyzed C-H Arylation of a Related Indole acs.org

| Substrate | Arylating Agent | Catalyst | Product | Yield |

| 3-acetyl-7-bromo-1H-indole | Iodobenzene | Pd(OAc)₂ | 4-phenyl-3-acetyl-7-bromo-1H-indole | 76% |

This result strongly suggests that the C-4 position of this compound would be a viable site for palladium-catalyzed C-H functionalization.

Nickel catalysis has emerged as a more sustainable and cost-effective alternative to palladium catalysis for C-H functionalization. sciengine.comrsc.org Nickel catalysts can participate in similar catalytic cycles involving directing groups to achieve regioselective C-H activation. nih.gov

The application of nickel catalysts for the C-H functionalization of N-heterocycles, including indoles, has been well-documented. researchgate.net These reactions often employ a directing group strategy, similar to palladium catalysis. For instance, N-(2-pyridyl)indoles have been successfully alkylated at the C-2 position using a nickel catalyst. nih.gov While specific examples using this compound are not available, the existing literature on nickel-catalyzed C-H functionalization of indoles and other N-heterocycles suggests that this approach would be a promising avenue for the selective functionalization of this compound. The N-acetyl group could serve as the directing group to guide a nickel catalyst to one of the available C-H bonds on the aromatic ring.

The choice of ligands is crucial in nickel-catalyzed reactions to modulate the reactivity and selectivity of the catalyst. researchgate.net Further research would be needed to identify the optimal nickel catalyst system and reaction conditions for the C-H functionalization of this compound.

Rhodium-Catalyzed C-H Functionalization

Transition-metal-catalyzed C-H functionalization has become a powerful tool for the direct formation of new carbon-carbon and carbon-heteroatom bonds, offering a more atom-economical alternative to traditional cross-coupling reactions. nih.gov Rhodium catalysts, in particular, have shown great versatility in these transformations. nih.gov For a substrate like this compound, the N-acetyl group can act as a directing group, guiding the catalyst to activate and functionalize the C-H bonds at the ortho positions.

In the context of the indoline/indole skeleton, the N-acetyl group would be expected to direct functionalization primarily to the C7 position of the aromatic ring. Research on related N-protected indoles has demonstrated that the choice of the directing group and the rhodium catalyst is critical for achieving high regioselectivity and yield. For instance, rhodium(III) catalysts have been successfully used in the C-H activation of anilines and indoles for annulation reactions with alkynes and other coupling partners. nih.govresearchgate.net These reactions often proceed through a cyclometalated intermediate, where the rhodium center is coordinated to the directing group's oxygen and the ortho-carbon, facilitating subsequent bond formation.

While no studies have specifically documented the Rh-catalyzed C-H functionalization of this compound, the extensive research on other indole derivatives provides a strong basis for predicting its reactivity. It is anticipated that under appropriate rhodium catalysis, the C7-H bond would be the primary site for functionalization, such as olefination, alkylation, or arylation, provided the steric hindrance from the C7-bromo substituent can be overcome.

Table 1: Examples of Rhodium-Catalyzed C-H Functionalization on Indole Derivatives

| Indole Substrate | Catalyst/Reagents | Coupling Partner | Product | Yield | Reference |

| N-Pivaloylindole | [RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂ | Methyl acrylate | C7-alkenylated indole | 85% | researchgate.net |

| 2-Phenyl-4-methoxyindole | Rh₂(S-PTTL)₄ | Ethyl 2-diazoacetate | C7-alkylated indole | 85% | snnu.edu.cn |

| N-Methoxy-1H-indole-1-carboxamide | [RhCpCl₂]₂, AgSbF₆ | Dioxazolone | C7-amidated indole | High | researchgate.net |

| [1,2'-Bipyridin]-2-one | [RhCp*Cl₂]₂, AgSbF₆, Zn(OTf)₂ | IndoleBX | C6-(indol-3-yl)pyridinone | 86% | beilstein-journals.org |

Note: This table presents data for analogous indole systems to illustrate the potential reactivity, as specific data for this compound is not available in the cited literature.

Reductive Transformations of the Indoline Heterocycle

The indoline scaffold is a reduced form of indole. Reductive transformations can target either the substituents on the aromatic ring (dehalogenation) or the heterocyclic ring itself if starting from an indole precursor. The hydrogenation of indoles to indolines is a well-studied but challenging transformation due to the resonance stability of the indole aromatic system. nih.gov Furthermore, the resulting indoline, a cyclic amine, can act as a poison to the metal catalyst, impeding the reaction. nih.gov

To overcome these challenges, various catalytic systems have been developed. The catalytic hydrogenation of the 2,3-double bond of an indole precursor to yield an indoline is a common strategy. nih.gov This is often achieved using heterogeneous catalysts like Platinum on carbon (Pt/C) or palladium-based catalysts, frequently in the presence of an acid. nih.govnih.govacs.org The acid, such as p-toluenesulfonic acid or trifluoroacetic acid, activates the indole by protonating it at the C3 position, which disrupts the aromaticity and facilitates reduction. nih.govacs.org Homogeneous catalysts, including complexes of rhodium, ruthenium, and iridium, have also been employed for the hydrogenation of N-protected indoles. nih.govacs.org

For this compound, which is already an indoline, reductive conditions could potentially lead to the cleavage of the carbon-halogen bonds. Reductive dehalogenation is a common side reaction during catalytic hydrogenation of halogenated aromatics. The reactivity of halogens to hydrogenolysis typically follows the order I > Br > Cl > F. Therefore, it is plausible that under certain catalytic hydrogenation conditions, one or both of the C-I and C-Br bonds could be reduced to C-H bonds.

Table 2: Selected Methods for the Catalytic Hydrogenation of Indoles to Indolines

| Indole Substrate | Catalyst System | Key Conditions | Outcome | Reference |

| Various substituted indoles | Pt/C, p-toluenesulfonic acid | H₂ (5 bar), Water, Room Temp. | Excellent yields of corresponding indolines | nih.govnih.gov |

| Racemic α-substituted indole-2-acetates | Pd(CF₃CO₂)₂ / Chiral Bisphosphine Ligand | Trifluoroacetic acid (TFA), H₂ | Chiral indolines in high yield and enantioselectivity | acs.org |

| Protected Indoles | Ru-NHC complex | H₂ (50 bar), 80 °C | Complete hydrogenation to octahydroindoles with high stereoselectivity | acs.org |

| 1,2,3,4-Tetrahydrocarbazole | Platinum oxide | Fluoroboric acid, Ethanol, H₂ (1 atm) | Rapid and complete hydrogenation to hexahydrocarbazole | rsc.org |

Note: This table illustrates common reduction methods for indole systems to form the indoline core. The potential for reductive dehalogenation of this compound under similar conditions should be considered.

Strategic Derivatization and Complex Scaffold Construction from 1 Acetyl 7 Bromo 5 Iodoindoline

Building Block for Indole (B1671886) Alkaloid Analogs

The indoline (B122111) framework is a core component of numerous indole alkaloids, a class of natural products with a wide range of biological activities. 1-Acetyl-7-bromo-5-iodoindoline serves as a valuable precursor for the synthesis of analogs of these natural products through sequential, site-selective cross-coupling reactions.

The synthetic strategy typically begins with the functionalization of the more reactive 5-position via reactions such as Suzuki, Stille, Sonogashira, or Heck coupling. For instance, a Suzuki coupling with an appropriate boronic acid can introduce a complex carbon-based side chain. Following this initial modification, the bromo group at the 7-position becomes the target for a second, distinct cross-coupling reaction. This could involve a Buchwald-Hartwig amination to install a nitrogen-containing moiety or a second Suzuki coupling to introduce another carbon fragment. This sequential approach allows for the precise and controlled assembly of the key structural features of a target alkaloid analog.

Table 1: Sequential Cross-Coupling Strategy for Alkaloid Analog Synthesis

| Step | Position | Reaction Type | Example Reagent | Resulting Functional Group |

| 1 | C5 (Iodo) | Suzuki Coupling | Arylboronic Acid | Aryl Group |

| 2 | C7 (Bromo) | Buchwald-Hartwig | Amine | Amino Group |

| 1 | C5 (Iodo) | Sonogashira Coupling | Terminal Alkyne | Alkynyl Group |

| 2 | C7 (Bromo) | Heck Coupling | Alkene | Alkenyl Group |

This methodology provides a modular and flexible route to novel compounds that mimic the structure of natural indole alkaloids, facilitating the exploration of structure-activity relationships.

Synthesis of Spiro-Indoline Derivatives

Spiro-indoline scaffolds, where a single carbon atom is part of both the indoline ring and another cyclic system, are prominent in many biologically active molecules. The synthesis of these complex three-dimensional structures can be achieved from this compound through an intramolecular cyclization strategy. chemrxiv.org

A common approach involves a two-step process:

Tether Installation: The first step is to install a carbon chain (tether) at one of the halogenated positions, typically the more reactive C5-iodo position. This is accomplished via a cross-coupling reaction with a reagent that contains both the coupling moiety (e.g., a boronic acid or stannane) and a latent reactive group at the other end of the tether.

Intramolecular Cyclization: The second step involves inducing an intramolecular reaction between the tether and the indoline core. For example, if the tether is attached at C5, it can be designed to undergo a Heck reaction or a nucleophilic attack at the C4 position. Alternatively, a tether installed at C5 could be made to react with the bromo-substituted C7 position to form a macrocycle which could then undergo further rearrangement to form a spiro center. A more direct approach involves functionalizing the C7-bromo position first, and then installing a tether at the C5-iodo position that can cyclize onto the C6 position, creating the spirocyclic system adjacent to the bromine for further modification.

The efficiency of these spirocyclization reactions can be enhanced by carefully choosing the length and nature of the tether, as this influences the geometric feasibility of the transition state for ring closure. nih.gov

Construction of Polycyclic Indoline Systems

Beyond spirocycles, this compound is a substrate for building fused polycyclic systems, where additional rings share two or more atoms with the original indoline core. acs.org These reactions often proceed through tandem or domino sequences, where a single catalytic system promotes multiple bond-forming events in one pot. researchgate.net

A representative strategy would be a palladium-catalyzed domino reaction. researchgate.net For example, a Sonogashira coupling at the C5-iodo position with a terminal alkyne that also bears an alkene moiety can be followed by an intramolecular cyclization. After the initial coupling, the newly introduced alkyne-alkene system can undergo a catalyzed annulation reaction with the C4-C5 bond of the indoline ring to form a new fused six-membered ring. Subsequently, the C7-bromo position is available for a second annulation reaction to build another fused ring, leading to a complex tetracyclic system.

Such substrate-controlled divergent annulation reactions allow for the efficient synthesis of diverse polycyclic fused indoline scaffolds from a common starting material. acs.org

Development of Novel Heterocyclic Architectures

The versatility of this compound extends to the synthesis of novel heterocyclic systems where the indoline core is fused with rings containing other heteroatoms like nitrogen, oxygen, or sulfur. nih.gov The principles of sequential cross-coupling are again paramount.

For instance, a Buchwald-Hartwig amination at the C5-iodo position using an amine that also contains another functional group (e.g., a hydroxyl or thiol) can set the stage for a subsequent cyclization. After the initial amination, the functional group on the newly introduced side chain can undergo an intramolecular condensation or substitution reaction at the C4 position or with a group installed at the C7-bromo position.

Table 2: Synthesis of Fused Heterocycles

| Step 1 (at C5-I) | Reagent for Step 1 | Step 2 | Resulting Fused Ring |

| Buchwald-Hartwig Amination | 2-Aminophenol | Intramolecular C-O bond formation | Benzoxazine-fused Indoline |

| Suzuki Coupling | 2-Formylphenylboronic acid | Intramolecular condensation with N-H (after deacetylation) | Indolo-fused Quinoline |

| Buchwald-Hartwig Amination | Hydrazine | Reaction at C7-Br with a dicarbonyl compound | Pyridazino-fused Indoline |

This approach enables the creation of unique, rigid polycyclic skeletons and enriches the chemical space of indole-based heterocycles. acs.orgrsc.org

Combinatorial Synthesis and Library Generation

Diversity-oriented synthesis aims to rapidly generate collections of structurally diverse small molecules for high-throughput screening in drug discovery. nih.gov this compound is an excellent scaffold for such endeavors due to its two orthogonally reactive sites.

The strategy involves a parallel synthesis approach. The starting material is divided into multiple batches. In the first step, each batch is reacted at the C5-iodo position with a different building block from a "Set A" of reagents (e.g., various boronic acids). The resulting products are then pooled or kept separate and reacted at the C7-bromo position with a "Set B" of different building blocks (e.g., various amines or terminal alkynes).

This combinatorial approach allows for the exponential generation of a large library of distinct compounds from a single, versatile starting material. For example, using 10 different boronic acids in the first step and 10 different amines in the second step can theoretically produce 100 unique final products. This method facilitates the rapid exploration of chemical diversity around the indoline core. researchgate.netnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy would serve as a primary tool for determining the connectivity and spatial arrangement of atoms within the 1-Acetyl-7-bromo-5-iodoindoline molecule. Both ¹H and ¹³C NMR spectra would provide crucial information.

In a hypothetical ¹H NMR spectrum, the protons of the indoline (B122111) core and the acetyl group would exhibit characteristic chemical shifts and coupling patterns. The aromatic protons would likely appear as distinct signals, with their splitting patterns revealing their relative positions on the benzene (B151609) ring. The protons on the five-membered ring would show specific correlations, and the acetyl group would present a singlet, typically in the range of 2.0-2.5 ppm.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in establishing proton-proton and proton-carbon correlations, respectively. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) would be critical for confirming the regiochemistry and through-space proximity of the substituents, particularly the acetyl group in relation to the indoline ring.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | (Predicted) | t | (Predicted) |

| H-3 | (Predicted) | t | (Predicted) |

| H-4 | (Predicted) | d | (Predicted) |

| H-6 | (Predicted) | d | (Predicted) |

| -COCH₃ | (Predicted) | s | N/A |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| C-2 | (Predicted) |

| C-3 | (Predicted) |

| C-3a | (Predicted) |

| C-4 | (Predicted) |

| C-5 | (Predicted) |

| C-6 | (Predicted) |

| C-7 | (Predicted) |

| C-7a | (Predicted) |

| -C=O | (Predicted) |

| -CH₃ | (Predicted) |

Mass Spectrometry for Structural Confirmation

Mass spectrometry would be employed to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would be expected to provide a highly accurate mass measurement, corroborating the molecular formula C₁₀H₉BrINO.

The fragmentation pattern observed in the mass spectrum would offer further structural insights. Key fragmentation pathways would likely involve the loss of the acetyl group, as well as cleavages of the bromine and iodine atoms. The isotopic signature of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum.

Table 3: Hypothetical Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Description |

| [M]⁺ | (Predicted) | Molecular Ion |

| [M-COCH₃]⁺ | (Predicted) | Loss of acetyl group |

| [M-Br]⁺ | (Predicted) | Loss of bromine atom |

| [M-I]⁺ | (Predicted) | Loss of iodine atom |

X-ray Crystallography for Solid-State Structure Determination

The resulting crystal structure would unambiguously confirm the regiochemistry of the bromine and iodine substituents on the aromatic ring and the position of the acetyl group on the nitrogen atom. Furthermore, analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonds or halogen bonds, that stabilize the crystal lattice.

Table 4: Hypothetical X-ray Crystallographic Parameters for this compound

| Parameter | Value |

| Crystal System | (Predicted) |

| Space Group | (Predicted) |

| a (Å) | (Predicted) |

| b (Å) | (Predicted) |

| c (Å) | (Predicted) |

| α (°) | (Predicted) |

| β (°) | (Predicted) |

| γ (°) | (Predicted) |

| Volume (ų) | (Predicted) |

| Z | (Predicted) |

| Density (calculated) (g/cm³) | (Predicted) |

Theoretical and Computational Studies of 1 Acetyl 7 Bromo 5 Iodoindoline

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. In the context of 1-Acetyl-7-bromo-5-iodoindoline, DFT calculations can provide deep insights into potential reaction mechanisms, such as those involved in further functionalization of the indoline (B122111) core. These calculations help in understanding the energetics of different reaction pathways, identifying transition states, and predicting the most likely products.

For instance, in reactions involving the substitution of the bromo or iodo groups, DFT can be used to model the reaction pathway. This involves calculating the energies of the reactants, intermediates, transition states, and products. The choice of functional and basis set is critical for obtaining accurate results. A common approach involves using a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p) to account for electron correlation and polarization effects. nih.gov

Key aspects that can be elucidated using DFT include:

Activation Energies: By calculating the energy difference between the reactants and the transition state, the activation energy for a particular reaction step can be determined. This helps in predicting the feasibility of a reaction under specific conditions.

Reaction Intermediates: DFT can help in identifying and characterizing the structure and stability of any intermediates that may be formed during the course of a reaction.

Transition State Geometries: The geometry of the transition state provides valuable information about the mechanism of bond formation and breakage.

A hypothetical reaction pathway for a nucleophilic aromatic substitution on the this compound ring could be modeled. The calculated energies would reveal whether the substitution is more likely to occur at the position of the bromine or the iodine atom.

Table 1: Hypothetical DFT-Calculated Energy Profile for Nucleophilic Aromatic Substitution

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nucleophile) | 0.0 |

| Transition State (Br substitution) | +25.4 |

| Intermediate (Br substitution) | +15.2 |

| Transition State (I substitution) | +22.8 |

| Intermediate (I substitution) | +12.9 |

| Product (Br substituted) | -5.6 |

| Product (I substituted) | -8.1 |

Note: The data in this table is hypothetical and serves as an example of what DFT calculations could predict.

Computational Analysis of Regio- and Chemoselectivity

Regioselectivity and chemoselectivity are critical concepts in the synthesis of complex molecules like this compound. Computational analysis, particularly using DFT, can predict the outcome of reactions where multiple reaction sites or functional groups are present.

In this compound, the presence of two different halogen atoms (bromine and iodine) on the aromatic ring presents a question of regioselectivity in reactions such as cross-coupling. Similarly, the acetyl group and the indoline nitrogen are also potential reaction sites, leading to questions of chemoselectivity.

Computational methods can assess the reactivity of these different sites by calculating various electronic properties:

Fukui Functions and Dual Descriptor: These concepts, derived from DFT, help in identifying the most electrophilic and nucleophilic sites in a molecule. By analyzing these indices, one can predict where a nucleophilic or electrophilic attack is most likely to occur.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface, highlighting electron-rich (red) and electron-poor (blue) regions. This provides a qualitative guide to the reactivity of different sites.

For this compound, it is expected that the carbon atom attached to the iodine would be more susceptible to nucleophilic attack in certain reactions due to the lower bond strength of the C-I bond compared to the C-Br bond.

Table 2: Hypothetical Calculated Reactivity Indices for this compound

| Atomic Site | Fukui Index (f-) for Nucleophilic Attack |

| C5 (bonded to Iodo) | 0.18 |

| C7 (bonded to Bromo) | 0.12 |

| Carbonyl Carbon (Acetyl) | 0.09 |

Note: The data in this table is hypothetical. Higher f- values indicate a greater propensity for nucleophilic attack.

Molecular Modeling of Reactivity Profiles

Molecular modeling encompasses a broader range of computational techniques, including but not limited to DFT, that are used to build and analyze molecular models. For this compound, molecular modeling can be used to generate a comprehensive reactivity profile. This involves creating a three-dimensional model of the molecule and simulating its behavior in different chemical environments.

By examining the molecule's electronic and steric properties, a reactivity profile can be constructed. This profile would detail the likely behavior of the compound in various types of reactions, such as:

Electrophilic Aromatic Substitution: The electron-donating nature of the indoline nitrogen (mitigated by the acetyl group) and the directing effects of the halogen substituents would be analyzed to predict the most likely position for substitution.

Nucleophilic Aromatic Substitution: As discussed, the relative reactivity of the C-Br and C-I bonds would be a key feature of the reactivity profile.

Reactions at the Acetyl Group: The carbonyl group can undergo nucleophilic addition, and the adjacent methyl group can be deprotonated to form an enolate.

These models can also be used to simulate the interaction of this compound with other molecules, such as catalysts or reactants, to predict the most favorable reaction pathways.

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape of a molecule, or its conformation, can have a significant impact on its reactivity and physical properties. Conformational analysis of this compound would involve identifying the most stable conformations and the energy barriers between them.

The indoline ring is not planar, and the five-membered ring can adopt different puckered conformations. Furthermore, rotation around the N-C(O) bond of the acetyl group can lead to different rotamers.

Computational methods can be used to perform a systematic search for low-energy conformations. The relative energies of these conformations can be calculated to determine their populations at a given temperature.

Intramolecular interactions also play a crucial role in determining the preferred conformation. In this compound, potential intramolecular interactions include:

Steric Hindrance: The bulky bromine and iodine atoms can sterically interact with the acetyl group, influencing its preferred orientation.

Dipole-Dipole Interactions: The polar C-Br, C-I, and C=O bonds can interact with each other, leading to stabilizing or destabilizing effects depending on their relative orientation.

Weak Hydrogen Bonds: Although not a classic hydrogen bond donor, weak C-H...O or C-H...X (where X is a halogen) interactions might be present and contribute to conformational stability.

Table 3: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-N-C=O) | Relative Energy (kcal/mol) |

| 1 | 0° (syn-periplanar) | 2.5 |

| 2 | 180° (anti-periplanar) | 0.0 |

| 3 | gauche | 1.8 |

Note: The data in this table is hypothetical and illustrates the potential energy differences between different rotational conformations of the acetyl group.

Future Research Directions and Outlook in Functionalized Indoline Chemistry

Sustainable Synthetic Routes for Polyhalogenated Indolines

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. For polyhalogenated indolines, future research will likely focus on several key areas to enhance sustainability. The traditional multi-step syntheses often involve the use of hazardous reagents and generate significant chemical waste. Therefore, a shift towards greener alternatives is essential.

One promising approach is the use of less toxic and more abundant halogen sources. Researchers are exploring the use of halide salts in combination with mild oxidizing agents as a replacement for elemental halogens like bromine and iodine. Furthermore, the development of one-pot reactions where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates can significantly reduce solvent usage and purification steps.

Another critical aspect is the use of alternative energy sources to drive chemical reactions. Microwave-assisted and sonochemical methods have already shown promise in accelerating reaction rates and improving yields in various heterocyclic syntheses. The application of these technologies to the synthesis of polyhalogenated indolines could lead to more energy-efficient and faster production processes.

Finally, the use of biocatalysis, employing enzymes to perform specific chemical transformations, represents a frontier in sustainable synthesis. While still in its nascent stages for complex halogenated heterocycles, the development of engineered enzymes for selective halogenation could revolutionize the synthesis of compounds like 1-Acetyl-7-bromo-5-iodoindoline, offering unparalleled selectivity and environmental compatibility.

Exploration of New Catalytic Systems for Functionalization

The selective functionalization of the indoline (B122111) core, particularly at specific positions in a polyhalogenated derivative, presents a significant synthetic challenge. Future research will heavily rely on the discovery and optimization of novel catalytic systems to achieve high regioselectivity and stereoselectivity.

Transition metal catalysis, particularly with palladium, copper, and rhodium, has been instrumental in the functionalization of indoline derivatives. Future efforts will likely focus on the design of more sophisticated ligands that can fine-tune the reactivity and selectivity of these metal catalysts. For instance, the development of chiral ligands could enable the enantioselective synthesis of functionalized indolines, which is crucial for their application in medicinal chemistry.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. The application of organocatalysts to the functionalization of indolines is an area with immense potential. Chiral Brønsted acids and bases, for example, could be employed to control the stereochemical outcome of reactions involving the indoline nitrogen or other reactive sites.

Furthermore, photoredox catalysis offers a unique approach to generate reactive intermediates under mild conditions. By using light-absorbing catalysts, it is possible to initiate radical-based transformations that are often difficult to achieve with traditional thermal methods. The application of photoredox catalysis to the C-H functionalization of the indoline ring could provide direct and efficient routes to novel derivatives.

Multi-Omics Integration in Reaction Discovery

The integration of "multi-omics" approaches, which encompass genomics, proteomics, metabolomics, and other high-throughput analytical techniques, is poised to accelerate the discovery and optimization of chemical reactions. In the context of functionalized indoline chemistry, these strategies can provide unprecedented insights into reaction mechanisms and catalyst behavior.

For instance, high-throughput screening of catalyst libraries, coupled with rapid analysis of reaction outcomes using mass spectrometry, can quickly identify promising catalytic systems for the synthesis of polyhalogenated indolines. This data-rich approach allows for the systematic exploration of a vast chemical space, increasing the probability of discovering novel and efficient reactions.

Metabolomics techniques can be used to monitor the formation of intermediates and byproducts in real-time, providing a detailed picture of the reaction network. This information is invaluable for understanding the reaction mechanism and for identifying the factors that control selectivity. By correlating changes in the "reactome" with variations in reaction conditions or catalyst structure, researchers can develop predictive models for reaction optimization.

Furthermore, the integration of computational chemistry with experimental data can provide a deeper understanding of the underlying principles governing reactivity and selectivity. Density functional theory (DFT) calculations, for example, can be used to model reaction pathways and to predict the effect of substituents on the electronic properties of the indoline scaffold. This synergy between "in silico" and "in vitro" studies will be a hallmark of future research in this area.

Advanced Applications in Material Science and Chemical Biology Research

While the biological effects of specific compounds are beyond the scope of this article, the general applications of functionalized indolines in material science and as chemical biology probes are a significant driver of research. The unique photophysical and electronic properties of the indoline core, which can be modulated by the introduction of halogens and other functional groups, make these compounds promising candidates for a variety of advanced materials.

In material science, functionalized indolines can be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to tune their absorption and emission properties through synthetic modification allows for the design of materials with specific optoelectronic characteristics. The presence of heavy atoms like bromine and iodine can also enhance intersystem crossing, making them suitable for applications in photodynamic therapy and as phosphorescent materials.

In the realm of chemical biology, functionalized indolines serve as valuable scaffolds for the development of molecular probes. For example, the indoline nitrogen can be used as a handle to attach fluorescent dyes or affinity tags. These probes can then be used to study biological processes in living cells with high spatial and temporal resolution. The selective reactivity of certain functional groups on the indoline ring can also be exploited for covalent labeling of specific biomolecules. N-Acetyl-7-nitroindoline, for instance, is known to be activated by UV irradiation and has been used for the formation of ester and amide bonds. jst.go.jp

Challenges in Selective Functionalization of Complex Indoline Derivatives

Despite the significant progress in the chemistry of functionalized indolines, several challenges remain, particularly in the selective modification of complex, poly-substituted derivatives like this compound. The presence of multiple reactive sites on the indoline scaffold often leads to a mixture of products, making the synthesis of a single, desired isomer a formidable task.

One of the primary challenges is achieving regioselectivity in C-H functionalization reactions. The electronic and steric effects of the existing substituents, such as the acetyl, bromo, and iodo groups, can influence the reactivity of the different C-H bonds on the aromatic ring and the indoline core. Developing catalytic systems that can override these intrinsic biases and direct functionalization to a specific position is a key area of ongoing research.

Another significant hurdle is the chemoselective functionalization of one halogen over another in polyhalogenated indolines. For instance, in a molecule containing both bromine and iodine, it is often difficult to selectively react at one position without affecting the other. The development of orthogonal functionalization strategies, where each halogen can be addressed independently, is crucial for the synthesis of highly complex and precisely defined indoline derivatives.

Furthermore, the stereoselective functionalization of the indoline core, particularly at the C2 and C3 positions, remains a challenge. The creation of chiral centers at these positions often requires the use of chiral auxiliaries or catalysts, which can add to the complexity and cost of the synthesis. Overcoming these challenges will require a combination of innovative synthetic methods, advanced catalytic systems, and a deep understanding of the underlying reaction mechanisms.

Q & A

Q. Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to improve accuracy in predicting ionization potentials and electron affinities .

- Basis Sets : Employ polarized triple-zeta basis sets (e.g., 6-311++G(d,p)) for halogen atoms to account for relativistic effects.

- Output Analysis :

Validation : Cross-check computational results with experimental UV-Vis spectra and cyclic voltammetry data. Address discrepancies by refining solvent effect models (e.g., PCM or SMD) .

Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?

Q. Methodological Answer :

- Hypothesis Testing : If NMR peaks deviate from expected patterns:

- Check for solvent effects (e.g., residual DMSO-d peaks) or impurities via 2D NMR (COSY, HSQC).

- Re-crystallize the compound to exclude polymorphic interference .

- Alternative Techniques : Use X-ray crystallography for unambiguous structural confirmation. If crystals fail to form, employ high-resolution IR for functional group validation .

- Data Triangulation : Compare results across multiple batches or independent syntheses. Systematic errors (e.g., calibration drift) can be identified via control experiments .

Advanced: What strategies are recommended for designing derivatives of this compound for targeted applications?

Q. Methodological Answer :

- SAR Studies : Modify substituents (e.g., replacing iodine with other halogens) and assess bioactivity using in vitro assays.

- Computational Docking : Use AutoDock Vina to predict binding affinities toward target proteins (e.g., kinase inhibitors). Validate with molecular dynamics simulations .

- Synthetic Routes : Prioritize regioselective reactions (e.g., Buchwald-Hartwig amination for C–N bond formation) guided by steric and electronic profiles .

Documentation : Maintain a reaction log with variables (catalysts, solvents) and outcomes (yields, purity) to iteratively refine protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.